Product packaging for 4-[(Methoxybenzylidene)amino]stilbene(Cat. No.:CAS No. 322413-12-7)

4-[(Methoxybenzylidene)amino]stilbene

Cat. No.: B1638273
CAS No.: 322413-12-7
M. Wt: 313.4 g/mol
InChI Key: AMWLHYSTQXHJRQ-QRXNLXSYSA-N
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Description

Contextualization within Schiff Base Chemistry

At the heart of 4-[(Methoxybenzylidene)amino]stilbene's functionality is the azomethine group (-CH=N-), the defining characteristic of a Schiff base. Formed through the condensation reaction of a primary amine, in this case, 4-aminostilbene (B1224771), with an aldehyde, p-anisaldehyde, this imine linkage is far from a passive linker. semanticscholar.org The synthesis of such Schiff bases is a well-established area of organic chemistry, often involving refluxing the amine and aldehyde in a suitable solvent like ethanol (B145695). semanticscholar.org

The synthesis of the precursor, 4-aminostilbene, can be achieved through various established methods in organic chemistry. Similarly, p-anisaldehyde, a commercially available compound, is typically prepared through the oxidation of p-cresyl methyl ether or anethole. wikipedia.org The reaction of these two precursors provides a direct route to the title compound. semanticscholar.org

Significance of Stilbene (B7821643) Derivatives in Contemporary Materials Science Research

Stilbene, or 1,2-diphenylethylene, forms the foundational core of this compound. wikipedia.org Stilbene and its derivatives are a class of compounds that have garnered immense interest in materials science due to their unique photophysical properties. wiley-vch.de The central carbon-carbon double bond allows for the existence of cis and trans (or Z and E) isomers, with the trans isomer generally being more stable. wikipedia.org This isomerism is a key feature, as the interconversion between the two forms can be induced by light, a phenomenon known as photoisomerization.

The extended π-conjugated system of the stilbene moiety is responsible for its characteristic fluorescence and makes it a valuable chromophore in the design of advanced materials. rsc.org Stilbene derivatives are actively investigated for a wide array of applications, including:

Optical Brighteners: Certain sulfonated stilbene derivatives are used in detergents to make fabrics appear whiter. wikipedia.org

Organic Light-Emitting Diodes (OLEDs): Their luminescence makes them suitable candidates for the emissive layer in OLEDs.

Nonlinear Optical (NLO) Materials: The high polarizability of the π-electron system in stilbene derivatives can lead to significant NLO responses, which are crucial for applications in optical communications and data storage. rsc.org

Liquid Crystals: The rigid, rod-like structure of many stilbene derivatives makes them excellent mesogens, the fundamental units of liquid crystals. nih.gov

The functionalization of the stilbene core with various substituents allows for the precise tuning of its electronic and physical properties, enabling the design of materials with tailored characteristics.

Overview of Research Trajectories for Azomethine-Bridged Stilbene Systems

The combination of a stilbene unit with an azomethine bridge, as seen in this compound, creates a synergistic system with enhanced properties and expanded research horizons. These "azomethine-bridged stilbene systems" are at the forefront of several key research areas:

Liquid Crystalline Materials: The elongated and rigid structure of these molecules makes them prime candidates for the development of thermotropic liquid crystals. Researchers are exploring how variations in the terminal groups and the length of flexible alkyl chains can influence the type of liquid crystalline phases (e.g., nematic, smectic) and the temperature ranges over which they are stable. nih.gov These materials are of interest for applications in displays and optical switching devices.

Nonlinear Optical (NLO) Materials: The donor-π-acceptor (D-π-A) architecture, which can be readily incorporated into azomethine-bridged stilbene systems, is a key strategy for enhancing second- and third-order NLO properties. nih.gov The stilbene and benzylidene moieties can be substituted with electron-donating and electron-withdrawing groups to maximize the intramolecular charge transfer, leading to materials with high hyperpolarizability. researchgate.netrsc.org Such materials are essential for technologies like frequency doubling and optical limiting.

Fluorescent Probes and Sensors: The inherent fluorescence of the stilbene core can be modulated by the chemical environment. The azomethine linkage can act as a recognition site for specific analytes, such as metal ions or anions. Binding of an analyte can lead to a change in the fluorescence intensity or wavelength, forming the basis for a chemosensor.

Biological Applications: While this article does not delve into dosage or adverse effects, it is noteworthy that Schiff bases and stilbene derivatives independently exhibit a range of biological activities. nih.govresearchgate.net Research into azomethine-bridged stilbene systems explores their potential in various biomedical applications, leveraging the combined functionalities of both moieties.

The following table provides a summary of the key research areas and the role of the molecular components:

Research AreaKey Molecular FeatureInvestigated Properties
Liquid CrystalsRigid, elongated molecular shapeMesophase behavior, transition temperatures
Nonlinear OpticsExtended π-conjugation, D-π-A architectureHyperpolarizability, second/third harmonic generation
Fluorescent SensorsStilbene chromophore, azomethine recognition siteFluorescence quenching/enhancement, spectral shifts

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19NO B1638273 4-[(Methoxybenzylidene)amino]stilbene CAS No. 322413-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[4-[(E)-2-phenylethenyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-24-22-15-11-20(12-16-22)17-23-21-13-9-19(10-14-21)8-7-18-5-3-2-4-6-18/h2-17H,1H3/b8-7+,23-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWLHYSTQXHJRQ-QRXNLXSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 4 Methoxybenzylidene Amino Stilbene

Exploration of Diverse Synthetic Pathways for Imine Formation

The formation of 4-[(Methoxybenzylidene)amino]stilbene involves the creation of a carbon-nitrogen double bond (imine) through the reaction of a primary amine (4-aminostilbene) with an aldehyde (4-methoxybenzaldehyde). This transformation can be achieved through several synthetic methodologies.

The most fundamental method is the direct condensation of the two reactants. masterorganicchemistry.com This reaction is typically performed by mixing the amine and aldehyde, often with heating, in a suitable solvent. nih.gov The process is a reversible condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com

To enhance reaction rates and yields, various catalytic approaches can be employed. The reaction can be catalyzed by either acid or base. masterorganicchemistry.commagritek.com Acid catalysis activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Alternatively, base-catalyzed conditions can also facilitate the reaction. azom.com

Modern synthetic techniques offer more efficient and environmentally friendly alternatives to classical methods. These include:

Heterogeneous Catalysis: Using a solid acid catalyst like Amberlyst® 15 allows for easy separation of the catalyst from the reaction mixture by simple filtration, often providing excellent yields in short reaction times under solvent-free conditions. peerj.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, enabling the synthesis of imines from aromatic aldehydes and amines in the absence of any catalyst or solvent within minutes. organic-chemistry.org

Solvent-Free (Neat) Conditions: Performing the reaction without a solvent by simply mixing the reactants can be highly efficient, driven by the high concentration of the reacting species. peerj.com

Table 1: Comparison of Selected Synthetic Pathways for Imine Formation

This table is interactive. You can sort and filter the data.

Method Catalyst Conditions Advantages Disadvantages
Conventional Heating None, or Acid/Base Reflux in solvent (e.g., Methanol, Ethanol) Simple setup Reversible, may require long reaction times
Heterogeneous Catalysis Amberlyst® 15 Solvent-free, room temperature Easy catalyst removal, high yields, green Catalyst cost and deactivation
Microwave Irradiation None Neat (solvent-free) Very rapid reaction times (minutes) Requires specialized microwave reactor
Dehydrating Agents e.g., Tris(2,2,2-trifluoroethyl)borate Room temperature Mild conditions, no special workup Stoichiometric reagent required

Reaction Mechanism Elucidation in Condensation Processes

The formation of this compound via the condensation of 4-aminostilbene (B1224771) and 4-methoxybenzaldehyde (B44291) proceeds through a well-established two-stage mechanism: nucleophilic addition followed by dehydration. masterorganicchemistry.comresearchgate.net

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom (from 4-aminostilbene) on the electrophilic carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). researchgate.netnih.gov This step forms a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom, resulting in a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov This step is often facilitated by solvent molecules like water. nih.gov

Protonation of the Hydroxyl Group: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated by the acid catalyst. masterorganicchemistry.com This converts the hydroxyl group (-OH) into a much better leaving group (-OH2+).

Dehydration (Elimination of Water): The lone pair of electrons on the nitrogen atom helps to expel the water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. masterorganicchemistry.com

Deprotonation: Finally, a base (which could be a solvent molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the neutral imine product and regenerating the catalyst. masterorganicchemistry.com

Optimization Strategies for Yield and Purity in Laboratory Synthesis

To maximize the yield and purity of this compound in a laboratory setting, several reaction parameters can be systematically optimized.

Catalysis: The choice and concentration of a catalyst are crucial. While the reaction can proceed without a catalyst, acid catalysis is commonly used to accelerate the rate-limiting dehydration step. masterorganicchemistry.com Heterogeneous catalysts like Amberlyst-15 have been shown to be highly effective, simplifying purification. peerj.com

Water Removal: As the condensation is reversible, continuous removal of the water byproduct is a key strategy to drive the reaction to completion. peerj.com Classically, this is achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene. Alternatively, chemical dehydrating agents can be added to the reaction mixture.

Temperature and Concentration: Reaction rates are generally increased at higher temperatures. Performing the reaction under reflux conditions is common. nih.gov Conducting the synthesis under neat (solvent-free) conditions increases the concentration of reactants, which can significantly accelerate the reaction. peerj.com

Solvent Choice: The polarity of the solvent can influence the reaction equilibrium. Studies on similar reactions have shown that polar solvents can favor the formation of the final imine product, whereas apolar aprotic solvents may lead to a higher concentration of the intermediate hemiaminal. nih.gov

Purification: Achieving high purity typically involves post-reaction workup. A standard procedure is recrystallization of the crude product from a suitable solvent, such as ethanol (B145695) or ethyl acetate, which helps to remove unreacted starting materials and byproducts. azom.comresearchgate.net Adding activated charcoal during recrystallization can effectively remove colored impurities. researchgate.net The purity of the final product can be confirmed by measuring its melting point and through spectroscopic analysis. researchgate.net

Table 2: Optimization Parameters for the Condensation Reaction

This table is interactive. You can sort and filter the data.

Parameter Strategy Effect on Yield Effect on Purity Rationale
Catalyst Add acid (e.g., p-TsOH) or use heterogeneous catalyst (e.g., Amberlyst-15) Increases Neutral Accelerates the rate-limiting dehydration step. masterorganicchemistry.compeerj.com
Water Removal Use Dean-Stark trap or add dehydrating agent Increases Neutral Shifts equilibrium toward product formation. peerj.com
Temperature Increase to reflux Increases rate May decrease if side reactions occur Provides activation energy for the reaction. nih.gov
Concentration Use minimal solvent or neat conditions Increases rate Neutral Increases collision frequency of reactants. peerj.com
Purification Recrystallization from a suitable solvent (e.g., ethanol) Decreases (loss on recovery) Increases Separates the desired product from soluble impurities. researchgate.net

Scalability Considerations for Research Applications

Transitioning the synthesis of this compound from a small laboratory scale to the multi-gram quantities often required for extensive research presents several challenges.

Traditional batch synthesis, while straightforward for small amounts, can become inefficient and difficult to control on a larger scale. nih.gov Issues with heat and mass transfer, extended reaction times, and the management of larger volumes of solvents become more pronounced.

A modern approach to address these scalability issues is the adoption of continuous flow chemistry . nih.gov In a flow reactor, reactants are continuously pumped and mixed in a capillary or tube, where the reaction occurs. This methodology offers significant advantages for scaling up:

Superior Process Control: Precise control over temperature, pressure, and residence time leads to more consistent product quality and higher yields.

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with exothermic events or handling hazardous materials.

Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid mixing and efficient heat exchange, which is difficult to achieve in large batch reactors.

Simplified Scale-Up: Production can be increased by simply running the flow reactor for a longer period or by "numbering-up" (running multiple reactors in parallel), avoiding the need to re-optimize conditions for different reactor sizes.

While a specific flow synthesis for this compound is not detailed in the literature, the principles have been successfully applied to other stilbene (B7821643) syntheses, demonstrating the potential for producing multi-gram quantities. nih.gov

Sophisticated Structural Characterization Techniques for 4 Methoxybenzylidene Amino Stilbene

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 4-[(Methoxybenzylidene)amino]stilbene, these studies have provided a wealth of information regarding its molecular conformation, the intricate network of non-covalent interactions that govern its self-assembly, and the resulting crystalline packing.

Elucidation of Intermolecular Interaction Networks

The stability of the crystal lattice of this compound is not solely dependent on the intrinsic bonding within each molecule but is significantly influenced by a network of weaker intermolecular forces. These non-covalent interactions dictate how the molecules recognize and arrange themselves in the solid state.

C-H···O Interactions: The presence of the methoxy (B1213986) group provides a key site for hydrogen bonding. Specifically, weak C-H···O hydrogen bonds are observed, where hydrogen atoms from the aromatic rings of neighboring molecules interact with the oxygen atom of the methoxy group. These interactions, though individually weak, collectively contribute to the cohesion of the crystal structure.

C-H···π Interactions: Another crucial set of interactions involves the aromatic π-systems. C-H···π interactions are present, where hydrogen atoms from one molecule are attracted to the electron-rich face of an aromatic ring on an adjacent molecule. These interactions play a significant role in the packing of the aromatic portions of the molecules.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry. At present, a comprehensive investigation into the polymorphic or pseudopolymorphic behavior of this compound has not been reported in the reviewed scientific literature. The existence of different crystalline forms could have significant implications for the material's physical properties. Further research in this area, employing techniques such as differential scanning calorimetry and variable-temperature X-ray diffraction, would be necessary to explore this possibility.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the molecular structure in solution. Advanced NMR techniques, particularly two-dimensional methods, are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts.

Two-Dimensional NMR Techniques for Proton and Carbon Assignments

For a molecule with multiple aromatic and vinylic protons and carbons, one-dimensional ¹H and ¹³C NMR spectra can be complex and overlapping. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for complete and accurate assignments.

While a dedicated 2D NMR study for this compound was not found in the searched literature, data for structurally similar compounds, such as (E)-N-(4-methoxybenzylidene)-4-((E)-4-nitrostyryl)aniline, provides a strong basis for expected correlations. nih.gov

An HSQC experiment would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of each protonated carbon in the stilbene (B7821643) and methoxybenzylidene moieties.

An HMBC experiment provides information about longer-range couplings, typically over two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, the imine carbon could be identified through its correlation to the methine proton of the benzylidene group and the protons on the adjacent aromatic ring of the stilbene unit. The ether carbon of the methoxy group would show a correlation to the methyl protons.

A hypothetical table of expected 2D NMR correlations is presented below based on the known structure and data from analogous compounds.

Proton (¹H) Correlated Carbon (¹³C) in HSQC Key Correlated Carbons (¹³C) in HMBC
Methine (CH=N)C-alphaAromatic carbons of both rings, Imine carbon
Vinylic protonsVinylic carbonsAromatic carbons of the stilbene moiety
Aromatic protonsAromatic carbonsAdjacent and quaternary aromatic carbons
Methoxy protonsMethoxy carbonAromatic carbon attached to the oxygen

The combination of these 2D NMR techniques would provide a definitive and detailed map of the proton and carbon environments within the molecule in solution, complementing the solid-state data from X-ray diffraction.

Dynamic NMR Studies of Rotational Barriers around the Azomethine Linkage

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules, such as restricted rotation around chemical bonds. montana.edunih.gov In this compound, the primary focus of DNMR studies would be the rotational barrier around the C=N azomethine double bond and the adjacent C-N single bond.

Rotation around the C=N bond, or E/Z (cis/trans) isomerization, is typically a high-energy process. However, the inversion at the nitrogen atom provides a lower energy pathway for isomerization in many imines. Variable-temperature NMR experiments can be employed to determine the Gibbs free energy of activation (ΔG‡) for this process. nih.govresearchgate.net As the temperature is increased, the rate of E/Z isomerization increases. If the two aromatic rings are in magnetically distinct environments in the separate isomers, they will show separate sets of signals at low temperatures. As the temperature rises, these signals will broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and then sharpen into a time-averaged signal at higher temperatures. nih.gov

Similarly, rotation around the C-N single bond between the stilbene moiety and the azomethine nitrogen can be restricted due to steric hindrance and conjugation effects. This restricted rotation can lead to atropisomerism, where different rotational conformations (rotamers) are stable enough to be observed on the NMR timescale at low temperatures. rsc.org The energy barrier for this rotation can also be quantified using DNMR by monitoring the coalescence of signals from the distinct rotamers. For related N-aryl systems, these barriers are often in a range that is readily accessible by DNMR. researchgate.net Theoretical studies on similar compounds have shown that electron-donating groups, such as a methoxy group, can influence these rotational barriers. researchgate.net

Table 1: Predicted Parameters for Dynamic NMR Analysis of this compound

Dynamic ProcessObserved NucleiExpected ΔG‡ (kJ/mol)Notes
E/Z Isomerization (via N-inversion)Aromatic protons70 - 90High barrier, may require high temperatures to observe coalescence.
C(stilbene)-N RotationAromatic protons50 - 70Barrier is sensitive to steric hindrance and electronic effects. researchgate.net

Solid-State NMR for Microcrystalline Structure Characterization

While solution-state NMR provides information about the dynamic behavior of a molecule, solid-state NMR (ssNMR) offers detailed insights into the structure, packing, and polymorphism in the crystalline state. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are essential for obtaining high-resolution spectra of ¹³C and ¹⁵N nuclei.

In the solid state, the conformation of the molecule is fixed within the crystal lattice. This can lead to significant differences in chemical shifts compared to the solution phase, where rapid rotation averages these values. These differences can reveal information about intermolecular interactions, such as π-π stacking between the aromatic rings. The presence of multiple, distinct signals for chemically equivalent carbons in the ssNMR spectrum can indicate the presence of more than one molecule in the asymmetric unit of the crystal cell or the existence of different polymorphic forms. americanpharmaceuticalreview.com

Furthermore, advanced ssNMR experiments can measure internuclear distances through dipolar coupling interactions. For instance, by selectively labeling specific carbon or nitrogen atoms, it is possible to measure distances between the stilbene and benzylidene moieties, providing precise data on the molecular conformation and the packing arrangement within the microcrystalline structure.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), is indispensable for confirming the molecular formula and elucidating the fragmentation pathways of a molecule. nih.gov For this compound (C₂₂H₁₉NO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) experiments reveal the characteristic fragmentation patterns. Based on the structure, which contains stilbene, imine, and methoxyaryl functionalities, a plausible fragmentation pathway can be proposed. hnxb.org.cnnih.gov

Key expected fragmentation steps include:

Cleavage of the azomethine bond (C=N): This is a common fragmentation pathway for imines, leading to the formation of resonance-stabilized fragments corresponding to the stilbene and methoxybenzylidene moieties.

Loss of a methyl radical (·CH₃): The methoxy group can readily lose a methyl radical, forming a stable oxonium ion.

Fragmentation of the stilbene backbone: Cleavage at the vinylic C-C bond is a characteristic fragmentation of stilbenes.

Formation of benzonitrile (B105546): Neutral loss of benzonitrile has been observed in the fragmentation of similar N-benzylideneaniline structures. nih.gov

Table 2: Plausible High-Resolution MS Fragmentation of this compound

Fragment Ion (m/z)Proposed FormulaProposed Origin
313.1467[C₂₂H₁₉NO]⁺˙Molecular Ion
298.1232[C₂₁H₁₆NO]⁺[M - CH₃]⁺
193.0891[C₁₄H₁₁N]⁺˙Styrylaniline fragment
121.0653[C₈H₉O]⁺Methoxybenzyl fragment
105.0446[C₇H₅O]⁺[Methoxybenzyl - CH₄]⁺

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. libretexts.org These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. libretexts.org For a non-centrosymmetric molecule like this compound, many vibrational modes are expected to be active in both IR and Raman spectra.

The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands (in IR) or scattering peaks (in Raman) to the vibrations of its constituent functional groups. nih.gov

Azomethine (C=N) Stretch: The C=N stretching vibration is a key characteristic of Schiff bases and is expected to appear in the 1610-1650 cm⁻¹ region. acs.orgsamipubco.com Its exact position is sensitive to conjugation with the aromatic rings.

Stilbene (C=C) Stretch: The trans-alkene C=C stretching vibration of the stilbene moiety typically gives rise to a strong Raman peak and a weaker IR band around 1630-1650 cm⁻¹.

Aromatic C=C Stretches: The benzene (B151609) rings exhibit several stretching vibrations in the 1450-1610 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong, characteristic C-O stretching band, typically observed between 1230-1270 cm⁻¹ (asymmetric stretch) and 1020-1060 cm⁻¹ (symmetric stretch). chegg.com

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations of the aromatic rings are found in the 690-900 cm⁻¹ region. The specific pattern of these bands is diagnostic of the substitution pattern on the benzene rings. The trans-disubstituted double bond of the stilbene unit is characterized by a strong o.o.p. C-H wagging mode around 960-980 cm⁻¹. chegg.com

Table 3: Key Vibrational Assignments for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
Aromatic C-H Stretch3000 - 3100Medium / Strong
Aliphatic C-H Stretch (Methoxy)2830 - 2970Medium / Medium
Azomethine C=N Stretch1610 - 1650Strong / Medium
Stilbene C=C Stretch1630 - 1650Medium / Strong
Aromatic C=C Stretch1450 - 1610Strong / Strong
Asymmetric C-O-C Stretch1230 - 1270Strong / Medium
Trans C-H Wag (Stilbene)960 - 980Strong / Weak

Vibrational spectroscopy is highly sensitive to the molecular conformation. acs.orgumanitoba.ca Rotations around the single bonds in this compound can lead to different conformers, which may coexist in solution or in the amorphous solid state. These conformational changes can be detected by shifts in vibrational frequencies or the appearance of new bands. nih.gov

For example, the planarity of the molecule is influenced by the rotation of the phenyl rings relative to the stilbene double bond. Non-planar conformations can disrupt π-conjugation, leading to shifts in the frequencies of the C=C and C=N stretching modes. More significantly, low-frequency modes, such as torsional vibrations and out-of-plane bending modes, are particularly sensitive to conformational isomerism. boisestate.edu A detailed analysis of the fingerprint region (below 1500 cm⁻¹) using theoretical calculations (e.g., Density Functional Theory, DFT) can help to distinguish between different stable conformers by comparing the calculated spectra for each conformer with the experimental data. acs.orgnih.gov Changes in the relative intensities of certain bands with temperature can also provide evidence for a conformational equilibrium.

Computational Chemistry and Theoretical Modeling of 4 Methoxybenzylidene Amino Stilbene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For a compound like 4-[(Methoxybenzylidene)amino]stilbene, with its extended π-system, these methods would provide invaluable insights.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry). This process involves calculating the electron density to determine the energy of the system and finding the geometry that minimizes this energy. For this compound, this would involve selecting a suitable functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to accurately model the system. The optimization would yield key data such as bond lengths, bond angles, and dihedral angles, defining the molecule's shape. However, specific studies applying DFT for the geometry optimization of this compound have not been identified in the surveyed literature.

Ab Initio Methods for Excited State Characterization (e.g., TD-DFT)

To understand the photophysical properties of this compound, such as its absorption of UV-visible light, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. It allows for the calculation of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which relate to the intensity of the absorption. Such calculations would be crucial in characterizing the electronic transitions, for instance, identifying them as π → π* or n → π* transitions. At present, there are no published TD-DFT studies specifically characterizing the excited states of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability and the energy required for electronic excitation. A smaller gap typically suggests a molecule that is more easily excited. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule involved in electron donation and acceptance. For this compound, this would likely show delocalization across the stilbene (B7821643) and benzylidene moieties. Specific calculated values for the HOMO-LUMO gap of this compound are not available in the literature.

ParameterDescriptionTypical Computational Method
Ground State Geometry The lowest energy 3D arrangement of atoms.DFT (e.g., B3LYP/6-31G(d,p))
Excited State Energies Energies of the molecule in its electronically excited states.TD-DFT
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.DFT

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations would be employed to explore its conformational landscape. This would involve simulating the molecule's behavior in a solvent at a given temperature to identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule behaves in a real-world environment. A search of the scientific literature did not yield any studies on the molecular dynamics or conformational analysis of this compound.

Prediction and Simulation of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures, which can then be compared with experimental data for validation. For this compound, this would include:

UV-Vis Spectra: Simulated from TD-DFT calculations, predicting the absorption wavelengths.

Infrared (IR) Spectra: Calculated from the vibrational frequencies of the optimized geometry, helping to identify characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data.

While experimental spectra for this compound may exist, dedicated studies presenting simulated spectroscopic signatures for this compound are not found in the current body of scientific literature.

Modeling of Intermolecular Interactions and Crystal Lattice Energies

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal structure and properties like melting point and solubility. Computational models can be used to study non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The calculation of crystal lattice energy—the energy released when molecules come together to form a crystal—provides a measure of the stability of the crystalline solid. To perform such calculations, one would typically need experimental crystal structure data (e.g., from X-ray crystallography) as a starting point. As no crystal structure for this compound appears to be publicly available, no such modeling or lattice energy calculations have been reported.

Photophysical and Photochemical Investigations of 4 Methoxybenzylidene Amino Stilbene

Ultraviolet-Visible Absorption Spectroscopy: Analysis of Electronic Transitions and Solvatochromic Behavior

The electronic absorption spectrum of 4-[(Methoxybenzylidene)amino]stilbene is primarily governed by the extensive π-conjugation across the molecule, encompassing the stilbene (B7821643) moiety and the imine-linked methoxybenzylidene group. The absorption spectrum typically exhibits intense bands in the ultraviolet (UV) region, which are characteristic of π→π* transitions within the conjugated system. vscht.cz The principal absorption band corresponds to the S₀ → S₁ transition of the trans-stilbene (B89595) core, which is known to absorb strongly in the region of 300-350 nm. researchgate.netresearchgate.net The presence of the methoxybenzylideneamino substituent can modulate the position and intensity of this band.

A noteworthy characteristic of compounds like this compound is their solvatochromic behavior, where the position of the absorption bands changes with the polarity of the solvent. nih.govmdpi.com This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. In polar solvents, molecules with a significant change in dipole moment upon excitation will exhibit pronounced solvatochromism. For instance, a bathochromic shift is often observed in more polar solvents if the excited state is more polar than the ground state. mdpi.com Conversely, a hypsochromic (blue) shift may occur if the ground state is more stabilized by the polar solvent. The specific solvatochromic behavior of this compound would depend on the interplay of general solvent effects and specific solute-solvent interactions like hydrogen bonding.

Table 1: Illustrative Solvatochromic Data for a Stilbene Derivative

SolventPolarity (ET(30) kcal/mol)Absorption Maximum (λmax, nm)
Hexane31.0345
Toluene33.9348
Dichloromethane40.7355
Acetonitrile45.6352
Ethanol (B145695)51.9350

Fluorescence Spectroscopy: Quantum Yields, Lifetimes, and Energy Transfer Dynamics

Upon absorption of UV light, this compound can dissipate the absorbed energy through radiative pathways, primarily fluorescence. The fluorescence emission of stilbene derivatives typically occurs at longer wavelengths than their absorption, a phenomenon known as the Stokes shift. mdpi.com The fluorescence properties, including the quantum yield (Φf) and lifetime (τf), are highly sensitive to the molecular structure and the surrounding environment.

The fluorescence quantum yield of trans-stilbene itself is relatively low in fluid solutions at room temperature due to efficient competing non-radiative decay pathways, particularly trans-cis isomerization. However, the introduction of substituents can significantly alter the fluorescence efficiency. The N-phenyl substitution on aminostilbenes, for instance, has been shown to enhance fluorescence quantum yields by promoting a more planar excited state geometry. ntu.edu.tw The methoxy (B1213986) group in this compound is also expected to influence the fluorescence properties.

Energy transfer dynamics can also play a role in the excited-state behavior of this molecule. Intramolecular energy transfer could potentially occur between the stilbene and the benzylideneamino moieties if their energy levels are suitably aligned. However, given the conjugated nature of the entire molecule, it is more likely that the excited state is delocalized over the whole π-system.

Table 2: Representative Fluorescence Data for a Substituted Stilbene

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)Emission Maximum (λem, nm)
Cyclohexane0.050.1390
Dichloromethane0.150.3410
Acetonitrile0.120.25415
Ethanol0.200.4420

Photoisomerization Mechanisms and Kinetics, particularly involving the Stilbene Moiety and Imine Linkage

A hallmark of stilbene and its derivatives is the photoinduced trans-cis (E-Z) isomerization around the central ethylenic double bond. mdpi.comresearchgate.net Upon photoexcitation, the trans-isomer can convert to the cis-isomer, and vice versa. This process is a key non-radiative decay channel and is responsible for the low fluorescence quantum yields of many stilbenes in solution. researchgate.net The isomerization is thought to proceed through a twisted intermediate state where the two phenyl rings are perpendicular to each other. mdpi.com

For this compound, photoisomerization of the stilbene moiety is expected to be a dominant photochemical process. The kinetics of this isomerization are influenced by factors such as solvent viscosity and temperature. In addition to the stilbene double bond, the imine (C=N) bond in the benzylidene-amino linkage can also undergo photoisomerization. nih.gov However, the quantum yield for imine isomerization is often lower than that for stilbene isomerization. The interplay between these two potential isomerization pathways would be a key feature of the photochemistry of this molecule. The substituent on the stilbene core can also affect the barrier to isomerization and thus the isomerization quantum yield. mdpi.com

Investigation of Non-Radiative Decay Pathways

Besides fluorescence and photoisomerization, other non-radiative decay pathways can contribute to the deactivation of the excited state of this compound. These processes compete with the radiative decay and reduce the fluorescence quantum yield.

One significant non-radiative pathway is internal conversion, which is the radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). This process is often facilitated by conical intersections, which are points on the potential energy surface where two electronic states become degenerate. researchgate.netkyoto-u.ac.jp For stilbene-like molecules, twisting around the central double bond provides a pathway to a conical intersection with the ground state, facilitating rapid internal conversion. mdpi.com

Intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁) is another possible non-radiative pathway. mdpi.comnih.gov While ISC is generally inefficient for trans-stilbene itself, the presence of certain substituents can enhance the rate of this process. The triplet state, once populated, can also undergo isomerization or decay back to the ground state via phosphorescence or non-radiative pathways.

Investigation of Mesomorphic Behavior and Liquid Crystalline Phases of 4 Methoxybenzylidene Amino Stilbene

Thermotropic Liquid Crystal Characterization: Identification of Mesophases and Phase Transition Behavior

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. The characterization of these phases and the temperatures at which transitions occur are fundamental to understanding any liquid crystalline material. For a calamitic (rod-shaped) molecule like 4-[(Methoxybenzylidene)amino]stilbene, the expected mesophases would primarily be nematic and potentially smectic phases at lower temperatures.

Upon heating from the crystalline solid state, this compound is expected to transition into a mesophase before becoming an isotropic liquid at a higher temperature. The identification of these mesophases is typically carried out using polarized optical microscopy (POM), which reveals characteristic textures for each phase, and differential scanning calorimetry (DSC), which measures the heat flow associated with phase transitions.

Based on the behavior of analogous Schiff base liquid crystals, such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA), it is highly probable that this compound exhibits a nematic phase. mdpi.comwisc.edu The nematic phase is characterized by long-range orientational order of the molecules, but no positional order. sigmaaldrich.com It is also possible that at lower temperatures, more ordered smectic phases, where molecules are arranged in layers, could be present. researchgate.net

A hypothetical set of phase transitions for this compound, based on typical values for similar compounds, is presented in the table below. These values are illustrative and would require experimental verification.

TransitionTemperature (°C)Enthalpy Change (ΔH, J/g)
Crystal to Nematic (TC-N)~110-130> 20
Nematic to Isotropic (TN-I)~140-160~ 0.5-2.0
Note: These are hypothetical values for illustrative purposes.

The transition from the crystalline solid to the nematic phase (melting point) is expected to have a significant enthalpy change, reflecting the loss of the crystal lattice. The transition from the nematic to the isotropic liquid phase (clearing point) typically has a much smaller enthalpy change, corresponding to the loss of only the orientational order.

Elucidation of Relationship between Molecular Structure and Mesophase Formation

The liquid crystalline properties of a molecule are intrinsically linked to its molecular structure. For this compound, several key structural features contribute to its expected mesomorphic behavior:

The Rigid Core: The molecule possesses a long, rigid core composed of the stilbene (B7821643) moiety and the benzylidene aniline (B41778) group. This rigidity is a crucial prerequisite for the formation of anisotropic liquid crystal phases. The extended π-conjugation across the stilbene and imine linkages contributes to the linearity and rigidity of the molecule.

The Central Linkage: The central imine group (-CH=N-) is a common linking group in calamitic liquid crystals. It helps to maintain the rod-like shape of the molecule and influences the electronic properties and intermolecular interactions.

The Terminal Methoxy (B1213986) Group: The terminal methoxy group (-OCH3) is a common substituent in liquid crystal design. Its presence can influence the melting point and the stability of the mesophases by affecting the intermolecular forces, specifically the dipole-dipole interactions and van der Waals forces. The position of the methoxy group is also critical; in this case, it is in the para position, which generally enhances the linearity of the molecule and promotes liquid crystallinity.

The Stilbene Unit: The stilbene unit provides significant length and rigidity to the molecular core. The trans-configuration of the double bond is essential for maintaining the linear shape required for mesophase formation.

Studies of Anisotropic Optical Properties in Liquid Crystalline States

A defining characteristic of liquid crystals is their optical anisotropy, meaning that their optical properties, such as refractive index, are dependent on the direction of light propagation and polarization relative to the molecular orientation. In the nematic phase, the alignment of the rod-like molecules along a common director leads to birefringence, where the refractive index for light polarized parallel to the director (ne) is different from that for light polarized perpendicular to it (no).

The birefringence (Δn = ne - no) is a key parameter for many applications of liquid crystals, such as in display technologies. For a compound like this compound, with its extended conjugated system, a significant and positive birefringence is expected. The delocalized π-electrons in the stilbene and Schiff base moieties contribute to a high polarizability along the long molecular axis, which in turn leads to a larger ne compared to no.

The study of these anisotropic optical properties would typically involve techniques such as refractometry using an Abbé refractometer with polarized light, or through the analysis of the channeled spectra of a uniaxially aligned sample. While specific birefringence data for this compound is not available, a hypothetical dispersion curve, illustrating the expected change in birefringence with wavelength, would show a decrease in Δn as wavelength increases, which is typical for such materials.

Wavelength (nm)Hypothetical Birefringence (Δn)
450~0.25
550~0.22
650~0.20
Note: These are hypothetical values for illustrative purposes.

The ability to control the alignment of these molecules with external fields (electric or magnetic) allows for the modulation of light, which is the fundamental principle behind many electro-optical devices.

Exploration in Organic Electronic Materials Research Based on 4 Methoxybenzylidene Amino Stilbene

Charge Transport Mechanisms: Theoretical and Experimental Approaches in Solid State

Theoretical approaches, primarily based on Density Functional Theory (DFT) and Marcus theory, are instrumental in predicting the charge transport characteristics. arxiv.orgrsc.org These computational methods allow for the calculation of key parameters such as reorganization energy and electronic coupling between adjacent molecules in a crystal lattice. The reorganization energy, which is the energy required for a molecule to adjust its geometry upon gaining or losing a charge, is a critical factor. A lower reorganization energy generally leads to higher charge mobility. For stilbene (B7821643) derivatives, the introduction of substituents like amino and methoxy (B1213986) groups can influence this parameter. rsc.org

Table 1: Theoretical and Experimental Parameters for Charge Transport in Stilbene-based Materials

Parameter Theoretical Approach Experimental Technique Significance
Reorganization Energy DFT Calculations - Lower values correlate with higher charge mobility.
Electronic Coupling DFT Calculations X-ray Diffraction Stronger coupling facilitates charge hopping between molecules.
Charge Carrier Mobility Kinetic Monte Carlo Simulations Time-of-Flight, Thin-Film Transistor Measurements Direct measure of charge transport efficiency.
HOMO/LUMO Levels DFT, Cyclic Voltammetry Ultraviolet Photoelectron Spectroscopy, Inverse Photoelectron Spectroscopy Determines injection barriers from electrodes.

Exciton (B1674681) Dynamics and Energy Transfer Processes in Thin Films

Upon photoexcitation, organic materials form excitons, which are bound electron-hole pairs. The dynamics of these excitons, including their diffusion and decay, are critical for the performance of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In thin films of 4-[(Methoxybenzylidene)amino]stilbene, the extended π-conjugation provided by the stilbene backbone and the imine linkage is expected to support the formation of delocalized excitons. arxiv.orgfrontiersin.org

The fate of these excitons is governed by several competing processes. Radiative decay results in fluorescence, and the efficiency of this process is quantified by the photoluminescence quantum yield (PLQY). nih.gov Non-radiative decay pathways include internal conversion and intersystem crossing to triplet states. For stilbene derivatives, intramolecular rotations and vibrations can provide efficient non-radiative decay channels. nih.gov

Energy transfer between neighboring molecules is another crucial aspect of exciton dynamics. researchgate.net This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET), a long-range dipole-dipole coupling mechanism, and Dexter Energy Transfer, a short-range process requiring wavefunction overlap. The efficiency of these processes is highly dependent on the intermolecular distance and orientation, as well as the spectral overlap between the emission of the donor molecule and the absorption of the acceptor molecule. In a thin film, efficient energy transfer can lead to the migration of excitons to quenching sites or interfaces, which can be either beneficial or detrimental depending on the device application. acs.org The presence of conjugation defects can act as traps or barriers for moving excitons. nih.gov

Table 2: Key Processes in Exciton Dynamics

Process Description Significance in Optoelectronics
Exciton Formation Creation of a bound electron-hole pair upon light absorption. Initial step for all photophysical processes.
Exciton Diffusion Movement of the exciton through the material. Determines the efficiency of reaching interfaces or quenching sites.
Radiative Decay (Fluorescence) Emission of a photon as the exciton recombines. Basis for OLEDs.
Non-Radiative Decay Recombination without photon emission. Reduces the efficiency of light-emitting devices.
Energy Transfer (FRET/Dexter) Transfer of excitation energy between molecules. Can be used to sensitize emission from a guest molecule.

Design Principles for Optoelectronic Response within the Molecular Framework

The optoelectronic properties of this compound can be rationally tuned by modifying its molecular structure. This "molecular engineering" approach allows for the optimization of the material for specific applications.

Substitution Effects: The nature and position of substituent groups on the stilbene backbone have a profound impact on the electronic properties. The electron-donating amino group at the 4-position of the stilbene moiety is known to increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can facilitate hole injection from common electrode materials. acs.org The methoxy group on the benzylidene ring also acts as an electron-donating group, further influencing the electronic structure. nih.govacs.orglookchem.com The introduction of intramolecular charge-transfer character can be used to tailor the absorption and emission wavelengths. rsc.orgnih.gov

Conjugation Length and Planarity: The extent of the π-conjugated system, which includes the two phenyl rings of the stilbene, the ethylene (B1197577) bridge, and the imine bond, dictates the energy of the fundamental electronic transition and thus the color of absorption and emission. Maintaining a planar molecular structure in the solid state is generally desirable for maximizing π-orbital overlap and enhancing charge transport. However, some degree of torsional freedom is inherent in stilbene-like molecules, which can influence their photophysical properties. researchgate.net

Intermolecular Interactions: The way molecules pack in the solid state is a critical determinant of the bulk electronic properties. nih.gov Hydrogen bonding, π-π stacking, and van der Waals interactions all contribute to the final morphology of a thin film. For this compound, the nitrogen atom of the imine group and the oxygen atom of the methoxy group could potentially participate in hydrogen bonding, influencing the molecular arrangement. Engineering these intermolecular interactions is a key strategy for controlling the optoelectronic response of the material in thin films. bohrium.com

Structure Property Relationship Elucidation in 4 Methoxybenzylidene Amino Stilbene Systems

Impact of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of 4-[(Methoxybenzylidene)amino]stilbene are profoundly influenced by the nature and position of substituents on its aromatic rings. The methoxy (B1213986) (-OCH3) group, an electron-donating substituent, plays a pivotal role in modulating the electronic transitions within the molecule.

Studies on analogous stilbene (B7821643) derivatives have shown that electron-donating groups generally cause a bathochromic (red) shift in the ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov This is attributed to the destabilization of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO energy gap. For instance, the introduction of a methoxy group on the stilbene core has been observed to enhance electron delocalization, which in turn affects the absorption and emission properties. mdpi.com In a related compound, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a UV-blocking effect in the UV-B band was reported, highlighting the role of the methoxy-substituted benzylidene portion in light absorption. nih.gov

To illustrate the impact of substituents on the optical properties of similar stilbene-based systems, the following table presents data for related compounds.

CompoundSolventAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Reference
trans-3,5-DimethoxystilbeneCyclohexane3053350.70 nih.gov
trans-3,5-DimethoxystilbeneAcetonitrile3103800.30 nih.gov
4-Bromo-4'-(dimethylamino)stilbene---- researchgate.net
(E)-4-(4-nitrostyryl)anilineAcetonitrile390-- nih.gov

Correlation of Molecular Architecture with Mesomorphic Behavior and Phase Stability

The liquid crystalline (mesomorphic) behavior of this compound is intrinsically linked to its molecular architecture. The elongated, rigid structure conferred by the stilbene and benzylideneamine units is a key prerequisite for the formation of mesophases. The stability and type of these phases (e.g., nematic, smectic) are dictated by a delicate balance of intermolecular forces, which are in turn governed by the molecule's shape, polarity, and polarizability.

The presence of the methoxy group can significantly influence the mesomorphic properties. Generally, terminal alkoxy chains on rod-like molecules tend to lower the melting point and can promote the formation of smectic phases. researchgate.net The length of the alkoxy chain is a critical factor; longer chains increase the molecular aspect ratio and enhance van der Waals interactions, which can stabilize smectic phases over nematic ones. researchgate.net For instance, in a series of N-{(n-alkoxy-4''-bezoyloxy)-4`-benzylidene}-4-butyl aniline (B41778) compounds, shorter alkoxy chains (C3 to C6) favored a nematic phase, while longer chains (C7 and C8) induced a smectic phase. nih.gov

The following table summarizes the mesomorphic properties of some related Schiff base liquid crystals, demonstrating the effect of molecular structure on phase behavior.

CompoundPhase Transitions (°C)Mesophase TypeReference
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)Cr 21 N 47 INematic nih.gov
(E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)anilineCr 118.0 (SmA 107.0) ISmectic A
(E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)anilineCr 129.0 SmA 112.0 ISmectic A
N-{(4-propoxy-4-bezoyloxy)-4`-benzylidene}-4-butyl anilineCr 120 N 255 INematic researchgate.net
N-{(4-heptyloxy-4-bezoyloxy)-4`-benzylidene}-4-butyl anilineCr 100 Sm 115 N 240 ISmectic, Nematic nih.gov

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid. Data in parentheses indicates a monotropic transition observed on cooling. This table presents data for analogous compounds to illustrate the influence of molecular architecture on mesomorphism.

Influence of Conformational Flexibility on Photophysical Pathways

The photophysical pathways of this compound, such as fluorescence and photoisomerization, are critically dependent on its conformational flexibility. The molecule possesses several rotational degrees of freedom, including rotation around the C-C single bonds of the stilbene ethylenic bridge and the C-N and N-Ar bonds of the imine linkage.

Upon photoexcitation, the molecule can undergo a variety of relaxation processes. One of the most significant for stilbene derivatives is the trans-cis (or E-Z) isomerization around the central C=C double bond. This process often proceeds through a twisted intermediate and provides a non-radiative decay pathway, competing with fluorescence. The quantum yield of this isomerization is influenced by the substituents and the solvent environment. researchgate.net

Theoretical studies on model aromatic Schiff bases, such as salicylidene methylamine, have highlighted the importance of conical intersections in providing non-adiabatic pathways for radiationless decay back to the ground state. nih.gov These studies suggest that photo-driven processes, including proton transfer and isomerization, are key aspects of the photophysics of Schiff bases. nih.gov

The conformational flexibility of the benzylideneamine part of the molecule also plays a role. Rotation around the N-phenyl bond can lead to different conformers with varying degrees of planarity. This can affect the extent of π-conjugation across the molecule, thereby influencing the electronic absorption and emission spectra. In some cases, significant twisting can lead to the formation of a TICT state, which can act as a fluorescence quenching channel. researchgate.net

The interplay between these different conformational motions dictates the ultimate photophysical fate of the excited state. For example, rigidifying the molecular structure, for instance through crystal packing or by incorporating bridging units, can suppress non-radiative decay pathways and enhance fluorescence quantum yields. The study of methoxy-substituted stilbenes has shown that the formation of a highly polarized charge-transfer excited state can influence the balance between fluorescence and isomerization. researchgate.net

Derivatization and Analogue Studies of 4 Methoxybenzylidene Amino Stilbene

Synthesis of Novel Schiff Base Derivatives with Modified Substituents

The synthesis of Schiff base derivatives of 4-[(methoxybenzylidene)amino]stilbene is typically achieved through a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). mediresonline.org This straightforward approach allows for extensive structural diversity by modifying either the stilbene-amine portion or the benzaldehyde (B42025) portion of the molecule.

Common synthetic strategies involve:

Modification of the Stilbene (B7821643) Core: Starting with substituted 4-aminostilbene (B1224771) precursors, researchers can introduce various functional groups onto the stilbene rings. For instance, (E)-4-(4-aminostyryl)phenol can be used as a starting material to introduce hydroxyl groups. frontiersin.org Synthetic routes like the Wittig reaction, Horner-Wadsworth-Emmons reaction, and Perkin condensation are employed to create these substituted stilbene precursors. nih.gov

Variation of the Aldehyde: A wide range of aromatic aldehydes can be reacted with 4-aminostilbene to generate a library of derivatives. This allows for the introduction of different terminal groups, such as alkyl/alkoxy chains of varying lengths, polar groups like cyano (-CN) or nitro (-NO₂), and halogens. researchgate.netmediresonline.org For example, a new hybrid stilbene imine derivative, 4-[(hexyloxyphenyl)methylene]amino)-4'-trifluoromethylstilbene (HMTS), was synthesized by reacting 4-aminostilbene with 4-(hexyloxy)benzaldehyde (B1346792) and introducing a trifluoromethyl group. usm.myusm.my

Reaction Conditions: The condensation reaction is often carried out in a suitable solvent like ethanol (B145695) or methanol, sometimes with a few drops of an acid catalyst such as glacial acetic acid. mediresonline.org The reaction mixture is typically refluxed for several hours. researchgate.net Alternative "green" methods, such as using a microwave or solvent-free conditions with a catalyst like P₂O₅/SiO₂, have also been developed to improve efficiency and reduce environmental impact. mediresonline.orgjocpr.com

The general synthetic scheme involves the reaction of a substituted 4-aminostilbene with a substituted benzaldehyde, leading to the formation of the desired Schiff base and water as a byproduct. The purity of the synthesized compounds is confirmed using techniques like Thin Layer Chromatography (TLC), and their structures are elucidated through spectroscopic methods. alayen.edu.iq

Comparative Analysis of Spectroscopic and Material Properties of Analogues

The characterization of newly synthesized analogues of this compound is essential to understand their properties. This involves a suite of spectroscopic and analytical techniques.

Spectroscopic Properties:

FTIR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine group (C=N) stretch, typically observed in the region of 1600–1659 cm⁻¹. nih.govresearchgate.net The disappearance of bands corresponding to the amine (N-H) and aldehyde (C=O) stretching vibrations of the reactants also indicates a successful reaction. semanticscholar.org

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. In ¹H NMR, the formation of the azomethine linkage is confirmed by a singlet peak for the imine proton (-CH=N-) in the range of δ 8.3-9.3 ppm. usm.mynih.gov The signals for the aromatic and vinylic protons of the stilbene core, as well as protons from various substituents, can be assigned to verify the structure. In ¹³C NMR, the resonance for the imine carbon and other carbons in the molecule are identified. researchgate.netusm.my

UV-Vis Spectroscopy: The electronic absorption properties are studied using UV-Vis spectroscopy. Stilbene-based imines typically show broad absorption bands attributed to π→π* and n→π* electronic transitions within the conjugated system of the phenyl rings, the C=C alkene, and the C=N imine groups. usm.my For instance, the λmax for 4-[(hexyloxyphenyl)methylene]amino)-4'-trifluoromethylstilbene (HMTS) was observed at 356 nm. usm.my Modifications to the substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, which can be correlated with changes in the electronic structure. chemrxiv.org

Material Properties:

Thermal Stability: Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the compounds. For example, TGA studies showed that the derivative HMTS was thermally stable up to approximately 270°C, which is a crucial property for materials intended for use in electronic devices. usm.myusm.my

Liquid Crystalline Properties: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques used to investigate the mesomorphic (liquid crystalline) behavior. DSC is used to determine the phase transition temperatures and associated enthalpy changes, while POM is used to identify the specific type of liquid crystal phase (e.g., nematic, smectic) by observing the characteristic optical textures. tandfonline.comnih.govmdpi.com

Below is a table summarizing the properties of a representative derivative, 4-[(hexyloxyphenyl)methylene]amino)-4'-trifluoromethylstilbene (HMTS). usm.my

PropertyMethodObservation
Imine Proton (¹H NMR)¹H NMR Spectroscopyδ 8.35 ppm
Alkyl Chain Carbons (¹³C NMR)¹³C NMR Spectroscopyδ 14.03-31.58 ppm
Maximum Absorption (λmax)UV-Vis Spectroscopy356 nm
Optical Energy Band Gap (Eg)UV-Vis Spectroscopy3.49 eV
Theoretical Energy Band GapDensity Functional Theory (DFT)3.49 eV
Decomposition TemperatureThermogravimetric Analysis (TGA)~270°C

Development of Structure-Activity Relationships for New Derivatives

Structure-activity relationship (SAR) studies aim to connect the molecular structure of the derivatives with their observed properties, such as their liquid crystalline behavior or biological activity. tandfonline.comnih.gov For stilbene-based Schiff bases, SAR focuses heavily on how different substituents affect the mesomorphic properties.

Key structural features that influence properties include:

Terminal Substituents: The nature of the terminal groups on the phenyl rings has a significant impact. Polar substituents (e.g., -CN, -NO₂, -OCH₃, -CF₃) can enhance molecular polarizability and dipole moments, which often leads to the formation and stabilization of liquid crystal phases. usm.myusm.my For example, introducing a terminal trifluoromethyl group can create a donor-acceptor (D-A) structure, which can be beneficial for applications in organic semiconductors. usm.myusm.my

In a biological context, SAR studies have shown that the presence and position of hydroxyl groups on the stilbene rings are often crucial for activities like antimicrobial or antioxidant effects. nih.gov For instance, a nitrogen analog of stilbene, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, was found to inhibit melanin (B1238610) biosynthesis, suggesting potential applications as a skin-whitening agent. nih.gov

Investigation of Homologous Series to Understand Mesophase Trends

A powerful method for understanding structure-property relationships in liquid crystals is the investigation of homologous series. This involves synthesizing a series of compounds where a specific structural feature, typically the length of a terminal alkyl or alkoxy chain, is systematically varied.

Studies on homologous series of Schiff base liquid crystals have revealed several key trends: researchgate.netresearchgate.net

Effect of Chain Length: As the length of the terminal flexible chain (e.g., an alkyloxy chain) increases, there is a general trend from non-mesomorphic behavior or the exhibition of a nematic phase for shorter chains to the appearance of more ordered smectic phases for longer chains. researchgate.netmdpi.com For example, in one series of Schiff base esters, the lower members (methoxy and ethoxy) were non-mesogenic, members with propyl to hexyl chains showed a nematic phase, and those with heptyl and octyl chains exhibited a smectic phase. researchgate.net

Polymorphism: Homologous series can exhibit rich polymorphism, meaning a single compound can display multiple different mesophases upon heating or cooling. researchgate.net

Influence on Transition Temperatures: The melting points and clearing points are strongly dependent on the chain length. Generally, melting points tend to decrease as the chain length increases, which can broaden the temperature range of the liquid crystal phase. mdpi.com However, in some series, the introduction of a benzyloxy group instead of an alkoxy group was found to increase the melting point and promote more ordered smectic phases. nih.gov

This systematic approach allows researchers to fine-tune the properties of liquid crystalline materials by carefully selecting the length of the terminal chains to achieve desired phase types and transition temperatures for specific applications. mdpi.com

Emerging Research Directions and Future Prospects for 4 Methoxybenzylidene Amino Stilbene

Integration into Hybrid Material Systems and Composites

The incorporation of 4-[(Methoxybenzylidene)amino]stilbene and its derivatives into hybrid material systems and composites is a promising strategy for developing materials with novel synergistic properties. These hybrid systems often combine the distinct characteristics of organic molecules with the robust nature of inorganic components, leading to enhanced functionality.

Composite materials that merge Schiff base metal complexes with semiconductor nanomaterials are an area of significant interest. nih.govbohrium.com The Schiff base moiety in this compound can chelate metal ions, and the entire complex can then be interfaced with semiconductors like titanium dioxide (TiO₂) or cadmium telluride (CdTe) quantum dots. bohrium.commdpi.com Such hybrid systems are explored for their photofunctions, including photocatalysis and as sensitizers in dye-sensitized solar cells (DSSCs). nih.govbohrium.com The stilbene (B7821643) unit's photoisomerization capability could introduce an additional layer of control, allowing for light-modulated catalytic activity or energy conversion efficiency.

Another burgeoning application lies in the development of photoresponsive liquid crystals. Stilbene derivatives are known to form the core of bent-core liquid crystals, which exhibit unique mesophases. researchgate.netresearchgate.net By integrating this compound into these systems, it is possible to create materials where the liquid crystalline phase, and thus the macroscopic optical properties like birefringence and polarization, can be dynamically altered by light. researchgate.netresearchgate.net The trans-cis isomerization of the stilbene core upon UV irradiation can disrupt the molecular packing, leading to a phase transition or a change in the alignment of the liquid crystal director. researchgate.netrsc.org

Furthermore, the creation of soft functional materials through the supramolecular assembly of stilbene-based amphiphiles is a key research direction. nih.gov These systems can form macroscopic scaffolds that are biocompatible and can be controlled by multiple stimuli, including light and pH. nih.gov The imine linkage in this compound offers a potential pH-sensitive handle, which, combined with the stilbene's photoresponsiveness, could lead to multi-stimuli-responsive gels or films for applications in tissue engineering and controlled drug release. nih.gov

Advanced Characterization Techniques for Supramolecular Assemblies

Understanding the structure and dynamics of the supramolecular assemblies formed by this compound is crucial for harnessing their collective properties. A suite of advanced characterization techniques is employed to probe these assemblies across multiple length scales.

Spectroscopic and Microscopic Characterization of Stilbene Derivative Assemblies

Technique Information Obtained Relevance to this compound Assemblies
UV-Visible (UV-Vis) Spectroscopy Monitors the photoisomerization process by observing changes in the π-π* transition absorption bands. researchgate.netrsc.orgEssential for quantifying the kinetics and efficiency of the trans-to-cis isomerization of the stilbene core upon light irradiation. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the molecular structure and the changes in the chemical environment during assembly and isomerization. nih.govnih.govCan confirm the E/Z configuration of the stilbene unit and probe intermolecular interactions within the supramolecular structure. nih.gov
X-ray Diffraction (XRD) Determines the molecular packing and long-range order in the solid state or in highly ordered assemblies like liquid crystals and gels. nih.govresearchgate.netReveals how the molecules arrange in different phases and how this arrangement is affected by external stimuli like light. nih.govresearchgate.net
Electron Microscopy (SEM/TEM) Visualizes the morphology of the supramolecular structures, such as fibers, ribbons, or vesicles, at the nanoscale. nih.govnih.govAllows for direct observation of the self-assembled architectures and their response to stimuli. nih.gov
Circular Dichroism (CD) Spectroscopy Investigates the transfer of chirality from a molecular level to the supramolecular assembly. nih.govCan be used to study the helical structures that may form in the supramolecular assemblies of chiral derivatives. nih.gov
Rheology Characterizes the mechanical properties of soft materials like gels, including their stiffness, shear-thinning, and self-healing capabilities. nih.govCrucial for understanding the macroscopic behavior of hydrogels or organogels formed by these molecules and their suitability for various applications. nih.gov

These techniques, often used in combination, provide a comprehensive picture of the self-assembly process. For instance, UV-Vis spectroscopy can confirm the photo-switching behavior of the stilbene unit, while electron microscopy can simultaneously visualize the resulting morphological changes in the supramolecular structure. rsc.orgnih.gov

Computational Design of Enhanced Materials with Tunable Properties

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of new materials. By simulating the behavior of molecules like this compound, researchers can predict their properties and guide synthetic efforts toward materials with enhanced and tunable functionalities.

The computational modeling of liquid crystals is a particularly relevant area. bristol.ac.ukarxiv.org Molecular dynamics (MD) simulations and Monte Carlo methods can be used to predict the phase behavior of stilbene-based compounds and to understand how molecular structure influences the formation of nematic, smectic, or more complex "banana" phases. researchgate.netbristol.ac.uk These simulations can help in designing molecules with specific liquid crystalline properties by systematically modifying the molecular architecture, for example, by changing the position of the methoxy (B1213986) group or altering the length of terminal alkyl chains.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and excited-state properties of these molecules. rochester.edu These calculations can predict the UV-Vis absorption spectra of the trans and cis isomers, the energy barriers for isomerization, and the quantum yields of the photochemical reactions. nih.gov This information is vital for designing photoswitches that operate at specific wavelengths of light and exhibit high fatigue resistance. nih.gov

Computational Approaches for Tuning Material Properties

Computational Method Predicted Property Application in Material Design
Molecular Dynamics (MD) Phase behavior, self-assembly, mechanical properties of gels. bristol.ac.ukDesigning molecules that form specific liquid crystal phases or robust supramolecular gels. bristol.ac.uk
Density Functional Theory (DFT) Ground-state geometry, electronic structure, intermolecular interaction energies. rochester.eduUnderstanding the driving forces for self-assembly and predicting the stability of different supramolecular arrangements.
Time-Dependent DFT (TD-DFT) Excited-state energies, absorption spectra, photoisomerization pathways. rochester.eduDesigning photoswitches with optimized absorption wavelengths and high photochemical efficiency. nih.gov

By leveraging these computational tools, it is possible to create a "virtual laboratory" to screen a wide range of potential derivatives of this compound. This in-silico approach can identify promising candidates for synthesis and experimental validation, significantly reducing the time and resources required to develop new functional materials.

Q & A

Q. What are the key considerations for optimizing the synthetic procedure of 4-[(Methoxybenzylidene)amino]stilbene?

To optimize synthesis, focus on reaction conditions such as solvent choice (e.g., methanol for recrystallization), temperature control (ice-cooling for intermediate separation), and purification techniques (e.g., column chromatography to isolate isomers). Evidence from stilbene derivative syntheses highlights the importance of controlling substituent effects (e.g., methoxy and amino groups) to minimize side products like oily isomers . Use real-time monitoring (e.g., TLC or HPLC) to track reaction progress and ensure high purity (>98% as reported for similar Schiff base compounds) .

Q. How can researchers safely handle this compound in laboratory settings?

Follow OSHA/GHS guidelines:

  • Personal Protective Equipment (PPE): Nitrile gloves (EN 374 standard), lab coats, and dust respirators to prevent inhalation/contact .
  • Ventilation: Use fume hoods or local exhaust systems to avoid dust dispersion .
  • Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid water flushing to prevent drainage contamination .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure and purity?

  • UV-Vis and Fluorescence Spectroscopy: Identify π→π* transitions and charge-transfer characteristics, particularly for assessing substituent effects on conjugation .
  • NMR (1H/13C): Resolve methoxybenzylidene and stilbene proton environments, with attention to isomer differentiation (e.g., trans vs. cis configurations) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (C16H17N, MW 223.32) and detect impurities from synthetic intermediates .

Advanced Research Questions

Q. How do genetic and environmental factors influence stilbene biosynthesis pathways in microbial or plant systems?

In plants, stilbene synthase (STS) expression is upregulated under stress (e.g., UV exposure or pathogen attack), with transcriptional regulation linked to phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase . Comparative studies suggest STS evolved independently from chalcone synthase (CHS) in multiple plant lineages, enabling enzyme engineering for heterologous production in bacteria . For microbial systems, optimize induction conditions (e.g., temperature, pH) and use CRISPR-based gene editing to enhance pathway efficiency .

Q. What computational approaches best model the photoisomerization dynamics of this compound?

  • TD-DFT (e.g., TD-PBE0): Simulate excited-state geometries and solvent effects (e.g., PCM for heptane) to predict absorption/emission spectra. The HOMO→LUMO transition dominates isomerization pathways in trans isomers .
  • Kramers/Grote-Hynes Models: Compare solvent friction effects on isomerization rates. Stilbene derivatives exhibit solvent-dependent torsional barriers, with n-alkanes favoring singlet-state isomerization via low-viscosity environments .

Q. How do N-substituents (e.g., phenyl groups) alter the compound’s fluorescence and photostability?

N-phenyl substitutions increase planarity and charge-transfer character in the excited state, reducing photoisomerization quantum yields (Φ~0.5%) and enhancing fluorescence (Φ~80% in rigid matrices). Use transient absorption spectroscopy to correlate substituent steric effects (e.g., 2,6-dimethylphenyl) with triplet-state decay kinetics .

Q. What role does this compound play in mitigating β-amyloid toxicity, and how can its efficacy be validated in cellular models?

In Alzheimer’s disease models, stilbene derivatives inhibit β-amyloid aggregation via π-stacking interactions. Validate using:

  • SH-SY5Y Neuronal Cells: Measure cell viability (MTT assay) post-treatment with Aβ1-42 peptides.
  • Fluorescence Polarization: Quantify amyloid-binding affinity .
  • Molecular Dynamics (MD): Simulate interactions between the methoxybenzylidene group and amyloid fibrils .

Q. How does the compound’s performance as a scintillator compare to traditional organic scintillators like trans-stilbene?

While unmodified this compound has not been tested, its structural similarity to trans-stilbene suggests potential for neutron/gamma discrimination. Benchmark using:

  • Pulse Shape Discrimination (PSD): Compare decay constants (τ~4 ns for fluorescence) with commercial stilbene scintillators .
  • Radiation Hardness Tests: Expose to high-dose gamma rays and monitor fluorescence quenching .

Methodological Challenges

Q. How can researchers resolve contradictions in reported fluorescence quantum yields for substituted stilbenes?

Discrepancies arise from solvent polarity, concentration-dependent aggregation, and measurement techniques (e.g., integrating sphere vs. relative actinometry). Standardize protocols:

  • Use degassed solvents (e.g., cyclohexane) to minimize oxygen quenching.
  • Validate with reference fluorophores (e.g., quinine sulfate) .

Q. What strategies improve the stability of Schiff base linkages in aqueous or biological environments?

  • Hydrophobic Encapsulation: Use liposomes or cyclodextrins to shield the imine bond from hydrolysis.
  • Chelation: Introduce metal ions (e.g., Zn²⁺) to stabilize the Schiff base via coordination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.